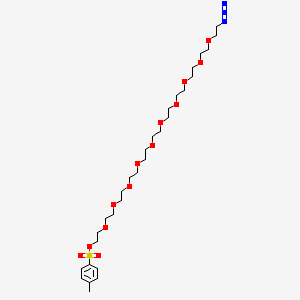
Ethyl5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antiviral, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate can be synthesized through a one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates and hydroxylamine . The reaction typically proceeds under mild conditions, yielding the desired isoxazole derivative in good to excellent yields. The reaction conditions often involve the use of a hydroxylamine base and can be carried out in various solvents depending on the specific requirements of the synthesis .
Industrial Production Methods
For large-scale production, the synthesis of isoxazole derivatives can be optimized using metal-free synthetic routes. These methods are eco-friendly and avoid the use of expensive and toxic metal catalysts. The industrial production of isoxazole derivatives often involves the use of readily available starting materials and simple reaction conditions to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of substituted isoxazole derivatives .
Applications De Recherche Scientifique
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate: Similar structure with a methylthio group instead of a pentyloxy group.
Methyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyloxy group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds .
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
ethyl 5-(4-pentoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-3-5-6-11-21-14-9-7-13(8-10-14)16-12-15(18-22-16)17(19)20-4-2/h7-10,12H,3-6,11H2,1-2H3 |
Clé InChI |
QUVAOCYYYZWRCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)

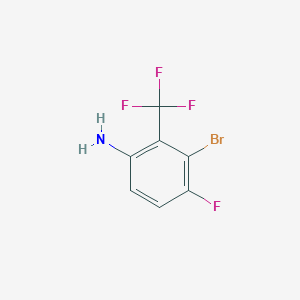
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)

![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
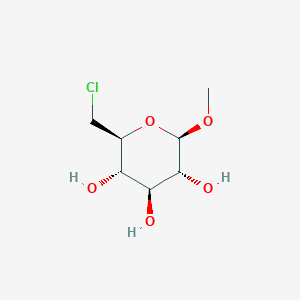
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
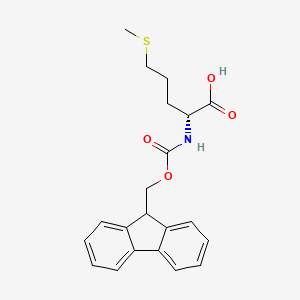
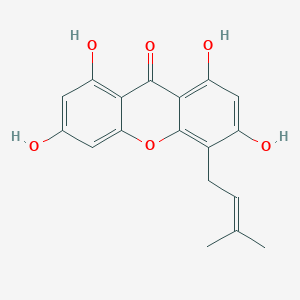
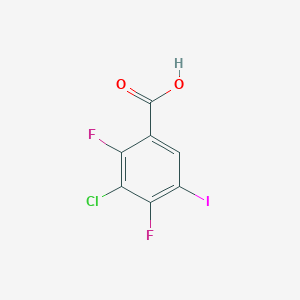
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)
